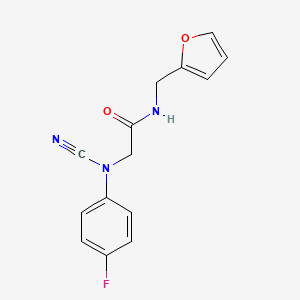
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Applications De Recherche Scientifique
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide is a potent inhibitor of CK2, which makes it an attractive tool for studying the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and promote apoptosis. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has been used in various cancer cell lines to study the effects of CK2 inhibition on cell proliferation, apoptosis, and DNA damage response. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has also been used to study the role of CK2 in viral infections, inflammation, and neurodegenerative diseases.
Mécanisme D'action
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling and DNA repair. Inhibition of CK2 by 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide leads to the dephosphorylation of its substrates, resulting in altered cellular processes.
Biochemical and Physiological Effects:
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit CK2-mediated DNA repair, which leads to increased DNA damage and cell death. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has also been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide is a potent and selective inhibitor of CK2, which makes it an attractive tool for studying the role of CK2 in various cellular processes. However, like any other chemical compound, 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide has its limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide can also have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
For 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide research include the development of more potent and selective CK2 inhibitors, the optimization of the synthesis method for large-scale production, and the evaluation of the safety and efficacy of 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide in animal models and clinical trials.
Méthodes De Synthèse
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide can be synthesized by reacting 4-fluoroaniline and furan-2-carbaldehyde with cyanoacetic acid in the presence of a base. The reaction yields 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide as a white solid in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
2-(N-cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-5-12(6-4-11)18(10-16)9-14(19)17-8-13-2-1-7-20-13/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZKJKBVIBSXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)
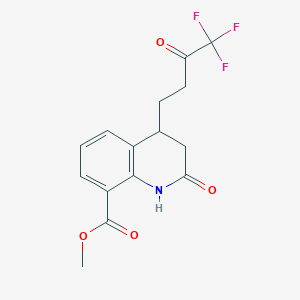
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)
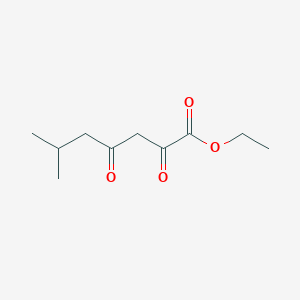
![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
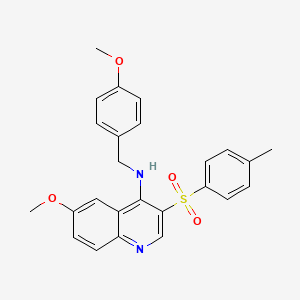
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)

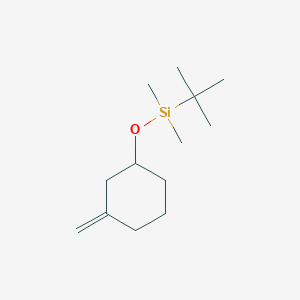
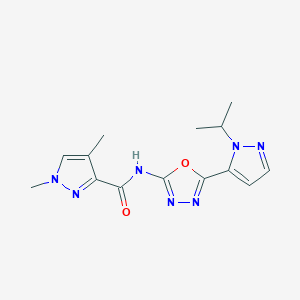
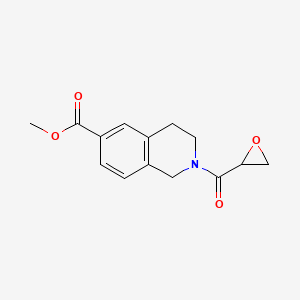

![5-ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2766106.png)